4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
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Overview
Description
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is a chemical compound with the molecular formula C12H7F3N2O3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety through an oxygen atom
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, the acidic environment in the stomach might affect its absorption, while the presence of specific enzymes in the body could influence its metabolism and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and ethyl 4-hydroxybenzoate.
Reaction Conditions: The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base in a suitable solvent such as ethanol. The mixture is stirred at room temperature for 2-3 hours.
Product Isolation: After the reaction is complete, the solvent is removed, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of carboxylate salts or esters.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine-2-thiol: A heteroaromatic thioamide with similar structural features.
4-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted aromatic compound.
Uniqueness
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRXBMFGXXHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650497 |
Source
|
Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-59-2 |
Source
|
Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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